Ethyl 2-bromooxazole-5-carboxylate

Heterocyclic Chemistry Process Chemistry Building Block Synthesis

Scaling heterocyclic SAR from milligram hit validation to gram-scale lead optimization frequently stalls due to regioisomerically impure building block supply. Ethyl 2-bromooxazole-5-carboxylate (CAS 1060816-22-9) directly resolves this bottleneck: • Exclusive 2,5-substitution pattern eliminates post-coupling isomer separations, accelerating parallel medicinal chemistry workflows. • Orthogonal reactivity: C2-Br enables robust Suzuki-Miyaura coupling with higher oxidative addition rates vs. C-Cl analogs; C5-COOEt permits subsequent hydrolysis/amidation without affecting the C2 linkage. • Scalable multigram synthesis with consistent 97% purity, batch-specific QC (NMR, HPLC), and reliable cold-chain logistics.

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
CAS No. 1060816-22-9
Cat. No. B1415183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromooxazole-5-carboxylate
CAS1060816-22-9
Molecular FormulaC6H6BrNO3
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(O1)Br
InChIInChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
InChIKeyVZYKDUOPMKESLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromooxazole-5-carboxylate: Heterocyclic Building Block


Ethyl 2-bromooxazole-5-carboxylate (CAS 1060816-22-9) is a 2,5-disubstituted oxazole heterocyclic building block, classified as a bromooxazole ester. It is characterized by a molecular weight of 220.02 g/mol, a calculated XLogP3 of 1.9, and a topological polar surface area of 52.3 Ų [1]. The compound is typically supplied as a solid or semi-solid/liquid, with commercial purities ranging from 95% to 98% . Its structural features—specifically the C2-bromo substituent and C5-ethyl carboxylate group—enable predictable, orthogonal reactivity for downstream functionalization in parallel medicinal chemistry workflows, making it a valuable building block for the synthesis of more complex heterocyclic systems [2].

Ethyl 2-bromooxazole-5-carboxylate: Substitution Risks


In procurement and experimental design, substituting Ethyl 2-bromooxazole-5-carboxylate with other bromooxazole positional isomers (e.g., 2-bromooxazole-4-carboxylate) or different halogen derivatives (e.g., 2-chloro or 2-iodo analogs) introduces significant, quantifiable risks to downstream synthetic success. The oxazole ring's inherent regioselectivity in lithiation and cross-coupling reactions is highly dependent on the substitution pattern [1]. As demonstrated in a systematic study, the synthetic routes and subsequent reactivity profiles of 2-, 4-, and 5-substituted bromooxazoles diverge significantly, with the 2-bromo-5-carboxylate motif offering a distinct combination of electronic and steric properties that dictates its coupling efficiency and regiochemical outcome [2]. Furthermore, the halogen identity is non-interchangeable; the weaker carbon-bromine bond (C-Br) exhibits a fundamentally different oxidative addition rate with palladium catalysts compared to the stronger C-Cl bond in the chloro analog, directly impacting cross-coupling yields under identical conditions [3]. Generic substitution, therefore, risks both synthetic failure and inefficient use of resources.

Ethyl 2-bromooxazole-5-carboxylate: Key Evidence


Regioisomeric Purity and Multigram Synthesis

The 5-substituted bromooxazole isomer, represented by this compound, is produced via an optimized regiocontrolled lithiation-bromination sequence. The reported method leads exclusively to the target 5-bromooxazole derivative on a multigram scale, eliminating the need for costly and yield-reducing isomer separation that is common with less controlled bromination methods [1]. In contrast, direct bromination of unsubstituted oxazole often yields complex mixtures of 2- and 5-bromo isomers, with selectivity rarely exceeding 80% for the 2-position under standard electrophilic conditions [2].

Heterocyclic Chemistry Process Chemistry Building Block Synthesis

Cross-Coupling Reactivity vs. Chloro Analog

The carbon-bromine (C-Br) bond in this compound is intrinsically more reactive in the oxidative addition step of palladium-catalyzed cross-couplings than the carbon-chlorine (C-Cl) bond in its direct analog, Ethyl 2-chlorooxazole-5-carboxylate. While direct yield data for the chloro analog under identical Suzuki conditions were not found, a class-level inference from bromooxazole Suzuki reactions demonstrates that bromooxazole derivatives consistently achieve good to excellent yields under standard, mild conditions (e.g., Pd(PPh3)4, aqueous dioxane, Cs2CO3, 80-100°C) [1]. In contrast, the less reactive chloro analog typically requires more forcing conditions (e.g., specialized electron-rich phosphine ligands, higher temperatures) to achieve comparable conversion, which can be incompatible with sensitive substrates in medicinal chemistry libraries [2].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Supplier Purity Comparison

Procurement decisions are directly impacted by the quantifiable purity specifications and analytical support offered by vendors. Ethyl 2-bromooxazole-5-carboxylate is available from major suppliers like Sigma-Aldrich with a certified purity of 97% and from Bidepharm with batch-specific analytical data (NMR, HPLC, GC) supporting a 97% standard purity . This contrasts with some alternative suppliers or less common analogs (e.g., the 2-chloro derivative) which may only be offered at lower purity grades (e.g., 95%) without guaranteed analytical support . The documented 97% purity, coupled with available batch-specific QC data, provides a verifiable, quantitative basis for selecting this compound to ensure reproducible results in sensitive applications.

Procurement Quality Control Reproducibility

Low-Temperature Storage Stability

This compound requires storage under inert atmosphere at -20°C to prevent degradation, a specification that is universally documented across reputable vendors . While this might appear as a handling constraint, it is a positive indicator of the compound's authenticated identity and high reactivity. In contrast, the methyl ester analog, Methyl 2-bromooxazole-5-carboxylate (CAS 1092351-96-6), is often listed with less stringent storage conditions (e.g., 2-8°C) . This difference in documented storage requirements provides a verifiable, quantitative differentiator. The stricter -20°C requirement for the ethyl ester implies a higher potential energy or greater susceptibility to specific degradation pathways (e.g., hydrolysis, ring-opening) that must be managed for long-term stability and experimental reproducibility.

Stability Logistics Inventory Management

Ethyl 2-bromooxazole-5-carboxylate: Key Applications


High-Throughput Oxazole Library Synthesis

The compound's demonstrated utility in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions [1] makes it an optimal choice for generating diverse arrays of 2-aryl-5-ethoxycarbonyl oxazoles. Its regioisomeric purity eliminates the need for post-coupling isomer separations, significantly streamlining automated medicinal chemistry workflows. The higher reactivity of the C-Br bond compared to the C-Cl analog ensures robust performance across a range of aryl boronic acid partners without requiring specialized catalyst screening for each new reaction [2].

Multigram Scale-Up for Lead Optimization

The published multigram-scale synthetic method that yields the 5-bromo isomer exclusively [1] provides a reliable and cost-effective supply chain advantage. A medicinal chemistry project transitioning from milligram-scale hit validation to gram-scale lead optimization can confidently procure this compound, knowing that the synthetic route is scalable and does not suffer from yield loss due to isomeric purification. This directly addresses a common bottleneck in the early stages of drug development, where obtaining multi-gram quantities of pure, complex heterocyclic building blocks is often a rate-limiting step [3].

Orthogonal Oxazole Derivatization

The presence of both a C2-bromo handle and a C5-ethyl carboxylate group allows for sequential, orthogonal functionalization. A researcher can first perform a palladium-catalyzed cross-coupling at the C2 position (e.g., Suzuki, Buchwald-Hartwig) to introduce an aryl or amino group [2]. Subsequently, the ethyl ester at C5 can be selectively hydrolyzed to the carboxylic acid and further derivatized (e.g., to amides, hydrazides) without affecting the newly formed C2 linkage. This two-step orthogonal strategy is a powerful approach for exploring structure-activity relationships (SAR) around the oxazole core, a common motif in kinase inhibitors, anti-inflammatory agents, and other therapeutic classes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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